
1,2,4-Triazine, 5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula C5H7N3. It is a derivative of triazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the triazine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with benzoyl chloride in the presence of triethylamine in refluxing chloroform. This reaction yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
Another method involves the [4+2] domino annulation reactions, which are efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes, and are performed in one pot .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazine, 5,6-dimethyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine, 5,6-dimethyl- undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzoyl chloride, triethylamine, and chloroform. Reaction conditions often involve refluxing the mixture to facilitate the reaction .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis and industrial applications .
Applications De Recherche Scientifique
1,2,4-Triazine, 5,6-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Derivatives of this compound have been investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. For example, triazine derivatives can interfere with signaling pathways to induce cell death in cancer cells . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Tetrazine: A related compound with four nitrogen atoms in the ring.
Pyrimidine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
1,2,4-Triazine, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
21134-90-7 |
|---|---|
Formule moléculaire |
C5H7N3 |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3 |
Clé InChI |
MDBXMHMXXXURAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



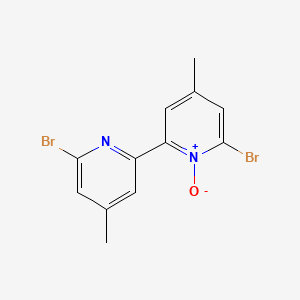
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
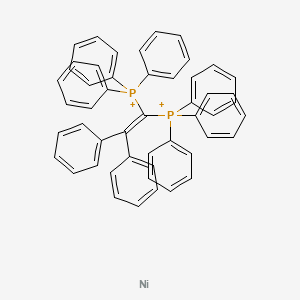
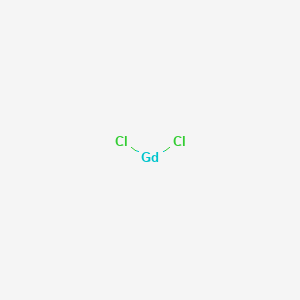
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)

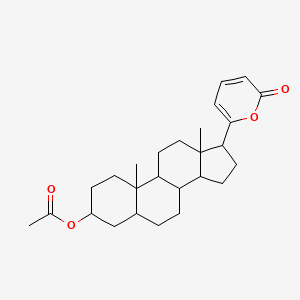

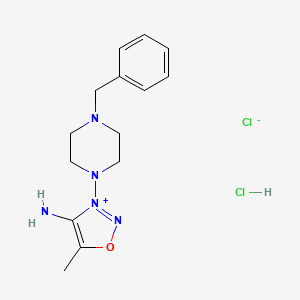

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

